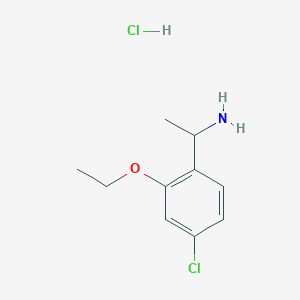

1-(4-Chloro-2-ethoxyphenyl)ethylamine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of amines like 1-(4-Chloro-2-ethoxyphenyl)ethylamine hydrochloride often involves the reaction of halogenoalkanes with a concentrated solution of ammonia in ethanol . The reaction happens in two stages - an addition stage, followed by an elimination stage .Molecular Structure Analysis

The molecular weight of 1-(4-Chloro-2-ethoxyphenyl)ethylamine hydrochloride is 236.13 g/mol. The exact molecular structure would require more specific information or a detailed spectroscopic analysis.Chemical Reactions Analysis

Amines, such as 1-(4-Chloro-2-ethoxyphenyl)ethylamine hydrochloride, can react with acids to produce ammonium ions . This reaction involves the lone pair of electrons on the nitrogen atom, which gives amines their basic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For a similar compound, 1-(4-Chlorophenyl)ethylamine, the refractive index is 1.543 (lit.) and the density is 1.080 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Antidepressant Activity

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have been examined for their potential antidepressant activity by assessing their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine (NE) and serotonin (5-HT). These compounds, including 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol and 1-[2-(dimethylamino)-1)-(4-methoxyphenyl)ethyl]cyclohexanol (venlafaxine), showed promising results in rodent models, indicating a potential rapid onset of antidepressant activity (Yardley et al., 1990).

Monoamine Oxidase Inhibition

Research into the inhibition of monoamine oxidase by 1-phenylethylamines, including derivatives with alkyloxy substituents, has shown enhanced anti-monoamine oxidase activity. This suggests potential applications in the development of treatments for conditions influenced by monoamine oxidase activity (McCoubrey, 1959).

Dopamine Receptor Ligands

2-(4-Chloro-3-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives were synthesized as dopamine receptor ligands. This research offers insights into the development of new therapeutic agents targeting dopamine receptors, with implications for treating disorders related to dopaminergic dysfunction (Claudi et al., 1992).

Biochemical Pharmacology

Studies on the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative, have indicated a neurochemical profile predictive of antidepressant activity without the side effects common to tricyclic therapy. This compound, showing inhibition of rat brain imipramine receptor binding and synaptosomal monoamine uptake, could lead to advancements in antidepressant medication with fewer adverse effects (Muth et al., 1986).

Drug Delivery Materials

Poly(3,4-dihyroxyphenyl)ethylamine (poly(dopamine)-p(DA)) particles have been reported for potential biomedical applications, including drug delivery. These particles exhibit non-toxicity, blood compatibility, antioxidant properties, and can serve as carriers for active agents/drugs, showcasing the versatility of derivatives in medical applications (Sahiner et al., 2018).

Mécanisme D'action

While the exact mechanism of action for this specific compound is not provided, it’s known that it acts as a serotonin and dopamine releaser. This suggests that it may interact with serotonin and dopamine receptors in the brain, influencing the levels of these neurotransmitters.

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-chloro-2-ethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-3-13-10-6-8(11)4-5-9(10)7(2)12;/h4-7H,3,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIWOLQWGMJHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-ethoxyphenyl)ethylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)

![3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1531565.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531567.png)

![8-[(1-Hydroxycyclobutyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531577.png)

![7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531578.png)

![{2-[(4-Methylphenyl)sulfonyl]-1H-indol-1-yl}acetic acid](/img/structure/B1531579.png)

![(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531583.png)